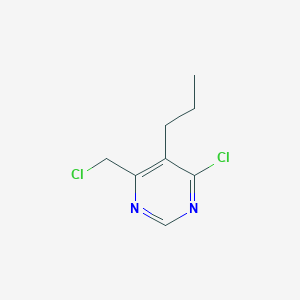
4-Chloro-6-(chloromethyl)-5-propylpyrimidine
Cat. No. B8774912
Key on ui cas rn:
946198-56-7
M. Wt: 205.08 g/mol
InChI Key: MKSGHLKYQCBBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07271170B2
Procedure details


6-Fluoro-2-(1H-imidazol-2-yl)-pyridine is prepared as described in Example 16 of U.S. patent application Ser. No. 10/038,069, filed Dec. 12, 2001 and published as US 2003/0069257 on Apr. 10, 2003, which is hereby incorporated by reference at page 31 for its teaching regarding the synthesis of this compound. A mixture of 102 or 5-propyl-6-chloromethyl-4-chloro-pyrimidine (1 mmol of either), 6-fluoro-2-(1H-imidazol-2-yl)-pyridine (163 mg, 1 mmol) and K2CO3 (552 mg, 4 mmol) in DMF (6 ml) is stirred at room temperature overnight. The solvent is removed in vacuo and EtOAc (10 ml) and water (10 ml) are added to the residue. The layers are separated and the aqueous layer is extracted with EtOAc (10 ml). The combined extracts are washed with brine (10 ml), dried (Na2SO4) and evaporated. PTLC separation of the residue with 5% MeOH in CH2Cl2 provides the product (103) as a white solid.
Name
102
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5]([Cl:12])=[N:6][CH:7]=[N:8][C:9]=1[CH2:10]Br)[CH2:2][CH3:3].C(C1C(Cl)=NC=NC=1CCl)CC.[F:25][C:26]1[N:31]=[C:30]([C:32]2[NH:33][CH:34]=[CH:35][N:36]=2)[CH:29]=[CH:28][CH:27]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[F:25][C:26]1[N:31]=[C:30]([C:32]2[NH:36][CH:35]=[CH:34][N:33]=2)[CH:29]=[CH:28][CH:27]=1.[Cl:12][C:5]1[N:6]=[CH:7][N:8]=[C:9]([CH2:10][N:36]2[CH:35]=[CH:34][N:33]=[C:32]2[C:30]2[CH:29]=[CH:28][CH:27]=[C:26]([F:25])[N:31]=2)[C:4]=1[CH2:1][CH2:2][CH3:3] |f:3.4.5|
|
Inputs


Step One
|
Name
|
102
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C=1C(=NC=NC1CBr)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C=1C(=NC=NC1CCl)Cl
|
|
Name
|
|
|
Quantity
|
163 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC(=N1)C=1NC=CN1
|
|
Name
|
|
|
Quantity
|
552 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the synthesis of this compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo and EtOAc (10 ml) and water (10 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with EtOAc (10 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts are washed with brine (10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
PTLC separation of the residue with 5% MeOH in CH2Cl2
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=CC(=N1)C=1NC=CN1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=N1)CN1C(=NC=C1)C1=NC(=CC=C1)F)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
